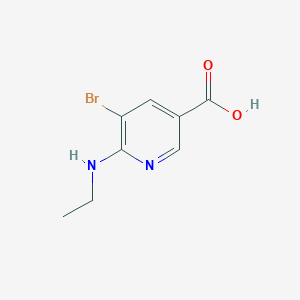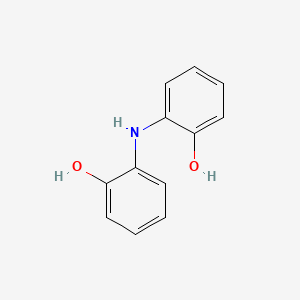![molecular formula C10H14N4O B13014659 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety
Métodos De Preparación
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine coreIndustrial production methods may involve multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines .
Análisis De Reacciones Químicas
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of viral RNA polymerase, thereby preventing viral replication .
Comparación Con Compuestos Similares
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared with other similar compounds, such as:
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib: An antitumorigenic drug with a similar structural motif.
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(11)5-8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3 |
Clave InChI |
PWHRWAJSSHAYNU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C2N1N=CN=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)

![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)
![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)


![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)


![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
